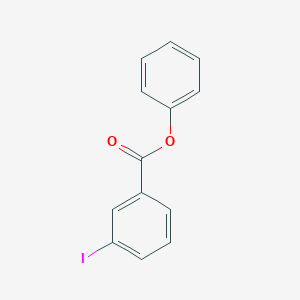

Phenyl 3-iodobenzoate

Description

Historical Context of Aryl Iodobenzoates in Organic Synthesis

The journey of aryl iodobenzoates in organic synthesis is intrinsically linked to the broader history of aryl halides. wikipedia.org For many years, aryl halides were considered relatively inert, particularly in comparison to their alkyl halide counterparts. However, the discovery of transition metal-catalyzed reactions revolutionized their utility. The Ullmann reaction, first reported in the early 20th century, was a seminal discovery, demonstrating the coupling of two aryl halides in the presence of copper to form a biaryl linkage. organic-chemistry.orgacs.org This reaction, along with the related Ullmann condensation for forming aryl ethers, amines, and thioethers, highlighted the potential of aryl halides, including aryl iodides, as building blocks in constructing more complex molecules. wikipedia.orgmdpi.com

Aryl iodides, specifically, were recognized for their higher reactivity compared to other aryl halides in these early coupling reactions. wikipedia.org This enhanced reactivity is attributed to the weaker carbon-iodine bond. The development of various synthetic methods for the direct iodination of aromatic compounds further expanded the accessibility of aryl iodobenzoates and other iodinated aromatics. researchgate.net These historical developments laid the groundwork for the extensive use of aryl iodobenzoates in modern synthetic chemistry.

Significance of Iodinated Aromatic Esters in Contemporary Chemical Research

Iodinated aromatic esters, including Phenyl 3-iodobenzoate (B1234465), are highly significant in modern chemical research for several key reasons. Their utility primarily stems from their role as versatile substrates in a wide array of cross-coupling reactions. The presence of the iodine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. mdpi.com

These compounds are particularly valued in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. mdpi.comthieme.de For instance, the biaryl and heterobiaryl motifs, which can be readily constructed using iodinated aromatic esters, are common structural features in many pharmaceutical agents. mdpi.com The ester functionality within these molecules can also be a key feature, or it can be further transformed into other functional groups, adding to their synthetic versatility.

Furthermore, the development of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, has been crucial in characterizing these compounds and their reaction products, further enabling their widespread use in research. organicchemistrydata.orglehigh.edu The ability to precisely determine the structure and purity of these molecules is fundamental to their application in the synthesis of novel compounds with desired properties.

Chemical and Physical Properties of Phenyl 3-iodobenzoate

The specific properties of this compound are crucial for its application in chemical synthesis.

| Property | Value |

| CAS Number | 165071-36-3 chemicalbook.com |

| Molecular Formula | C₁₃H₉IO₂ vulcanchem.com |

| Molecular Weight | 324.11 g/mol |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Synthesis of this compound

The synthesis of this compound can be achieved through established esterification methods.

Fischer-Speier Esterification

A primary route for the synthesis of this compound is the Fischer-Speier esterification. This method involves the reaction of 3-iodobenzoic acid with phenol (B47542) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgcerritos.edu The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester product. athabascau.camasterorganicchemistry.com The water produced during the reaction is often removed to improve the yield. wikipedia.org

Ullmann Condensation

While the Ullmann reaction is more commonly associated with the formation of biaryl compounds, a related process, the Ullmann condensation, can be used to form aryl ethers, which are structurally similar to the ester bond in this compound. organic-chemistry.orgwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. mdpi.com Although not the primary method for synthesizing this compound, the principles of Ullmann-type couplings are fundamental to the broader chemistry of aryl halides.

Applications in Chemical Research

The primary application of this compound in chemical research lies in its use as a substrate in cross-coupling reactions.

Role in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. conicet.gov.aracs.org The carbon-iodine bond is readily activated by these metal catalysts, allowing for the formation of new bonds with a wide range of coupling partners.

One of the most significant applications is in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the aryl iodide is coupled with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. mdpi.comoc-praktikum.de

Structure

3D Structure

Properties

Molecular Formula |

C13H9IO2 |

|---|---|

Molecular Weight |

324.11 g/mol |

IUPAC Name |

phenyl 3-iodobenzoate |

InChI |

InChI=1S/C13H9IO2/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9H |

InChI Key |

JUVUUQHAVRNOAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)I |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 3 Iodobenzoate and Its Analogs

Esterification Routes to Phenyl 3-iodobenzoate (B1234465)

The formation of the ester linkage between 3-iodobenzoic acid and phenol (B47542) is a primary step in the synthesis of Phenyl 3-iodobenzoate. This can be achieved through direct condensation or by transesterification from a more reactive ester.

Direct Condensation Methods

Direct condensation involves the reaction of 3-iodobenzoic acid with phenol. Due to the relatively low nucleophilicity of phenols compared to aliphatic alcohols, these reactions often require specific activating agents or catalysts to proceed efficiently.

Prominent methods include the Steglich and Yamaguchi esterifications, which are known for their mild conditions and tolerance of sensitive functional groups. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with 4-dimethylaminopyridine (B28879) (DMAP) serving as a crucial catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds at room temperature and is effective for creating esters from sterically hindered or sensitive substrates. wikipedia.orgmdpi.com

The Yamaguchi esterification is particularly useful for synthesizing highly functionalized esters. wikipedia.orgorganic-chemistry.org This method involves the initial formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP. wikipedia.orgnih.gov This protocol is renowned for its high yields and mild conditions. nih.govfrontiersin.org

Table 1: Comparison of Direct Condensation Methods for Esterification

| Method | Activating Agent | Catalyst/Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| Steglich Esterification | N,N'-Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane, Diethyl ether | Mild, room temperature conditions; suitable for acid-labile substrates. wikipedia.orgorganic-chemistry.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC) | DMAP, Triethylamine (Et3N) | Toluene, THF | High yields for sterically hindered substrates; forms a reactive mixed anhydride intermediate. wikipedia.orgnih.gov |

Transesterification Processes

Transesterification offers an alternative route where a pre-existing ester, such as methyl 3-iodobenzoate or ethyl 3-iodobenzoate, is converted to this compound by reaction with phenol. rsc.org This process involves the interchange of the alkoxy group of the starting ester with a phenoxy group. rsc.org

These reactions can be catalyzed by acids, bases, or enzymes. rsc.org Earth-abundant alkali metal carbonates, like potassium carbonate (K₂CO₃), have been shown to be effective and environmentally friendly catalysts for the transesterification of aryl esters with phenols. rsc.orgrsc.org In one study, the reaction of pyridin-2-yl 3-iodobenzoate with phenol in the presence of K₂CO₃ yielded this compound in 89% yield. rsc.org Lipase-catalyzed transesterification presents a green chemistry approach, often proceeding under solvent-free conditions. nih.gov The enzyme activity can, however, be sensitive to the substitution pattern on the benzoate (B1203000) ring. nih.gov

Table 2: Catalytic Systems for Transesterification to form Phenyl Benzoates

| Catalyst System | Substrates | Conditions | Yield |

|---|---|---|---|

| K₂CO₃ | Pyridin-2-yl 3-iodobenzoate + Phenol | 1,4-Dioxane, 120 °C | 89% rsc.org |

| K₂CO₃ | Substituted Phenyl Benzoates + 4-Methoxyphenol | Dimethylformamide (DMF) | Variable researchgate.net |

| Novozym 435 (Lipase) | Methyl (hydroxy)benzoates + Long-chain alcohols | Solvent-free, in vacuo | High to moderate conversion nih.gov |

| Various bases (NaOH, Na₂CO₃, etc.) | Pyridin-2-yl 2-methylbenzoate (B1238997) + Phenol | Various solvents | K₂CO₃ and Cs₂CO₃ showed high efficacy rsc.org |

Halogenation Strategies for Iodobenzoate Moieties

The introduction of iodine onto the aromatic ring is a key step in forming the iodobenzoate precursor. This can be accomplished through either electrophilic or nucleophilic pathways.

Introduction of Iodine via Electrophilic Pathways

Electrophilic aromatic substitution (SEAr) is a direct method for iodinating benzoic acid or its derivatives. acs.org This typically requires an electrophilic iodine source and often a catalyst or activating agent. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its ease of handling. organic-chemistry.org The reaction can be catalyzed by acids like trifluoroacetic acid or powerful Lewis acids. organic-chemistry.orgacs.org For instance, the iodination of benzoic acid using NIS and a catalyst can yield a mixture of iodo-isomers, including the meta-substituted product. acs.org Other systems for electrophilic iodination include iodine in the presence of an oxidizing agent or the use of iodine monochloride (ICl). researchgate.net

Table 3: Reagents for Electrophilic Iodination of Arenes

| Reagent | Catalyst / Activator | Substrate Scope | Key Features |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid, Silver(I) triflimide, BF₃-H₂O | Activated and deactivated aromatics, phenols, anilines. organic-chemistry.org | Mild and regioselective under appropriate catalytic conditions. organic-chemistry.org |

| Iodine (I₂) / Oxidant | K₂S₂O₈, H₂O₂ | Alkenes, activated arenes. organic-chemistry.org | Generates electrophilic iodine in situ. |

| Amine-Iodine Complexes | Morpholine, N-methyl-piperazine | Phenols. researchgate.net | Stable, easy-to-handle reagents for iodination in water. researchgate.net |

| Iodogen | - | Macromolecules, phenols. nih.gov | Mild, solid-phase oxidizing agent used for radioiodination. nih.gov |

Nucleophilic Iodination and Halogen Exchange Approaches

Nucleophilic methods provide indirect routes to aryl iodides. The Sandmeyer reaction, a classic method, involves the conversion of an aromatic amine (e.g., 3-aminobenzoic acid) into a diazonium salt, which is then displaced by an iodide nucleophile, such as from potassium iodide or copper(I) iodide. acsgcipr.orgrsc.org

A more modern and widely applicable method is the aromatic Finkelstein reaction, which is a type of halogen exchange. byjus.com This reaction converts more readily available aryl bromides or chlorides into the corresponding aryl iodides. thieme-connect.com The process is typically catalyzed by transition metals, with copper(I) and nickel(I) complexes being particularly effective. organic-chemistry.orgrsc.orgnih.gov The copper-catalyzed reaction, often using CuI with a diamine ligand, is a mild and general method for converting aryl bromides to aryl iodides with good functional group tolerance. organic-chemistry.orgacs.org Nickel catalysis also provides a fast and efficient route for this transformation. rsc.orgacs.org

Table 4: Catalysts for Aromatic Finkelstein (Halogen Exchange) Reaction

| Catalyst System | Substrate | Reagent | Solvent | Temperature |

|---|---|---|---|---|

| CuI / N,N'-Dimethylethylenediamine | Aryl Bromides | NaI | Dioxane | 110 °C thieme-connect.com |

| NiCl₂(dppp) / Zn | Aryl Bromides | NaI | DMA/toluene | 80 °C rsc.org |

| CuI / Diamine Ligand | Aryl Bromides, Heteroaryl Bromides | NaI | Dioxane | 110-130 °C acs.org |

| Ni(glyme)Br₂ / Ligand | Aryl Chlorides/Bromides | NaI | - | Room Temp - 60 °C acs.org |

Advanced Coupling Reactions in the Synthesis of this compound Derivatives

The carbon-iodine bond in this compound and its ester analogs (like ethyl or methyl 3-iodobenzoate) is highly reactive and serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. rsc.orgthieme-connect.com Aryl iodides are generally more reactive coupling partners than the corresponding bromides or chlorides. thieme-connect.comacs.org

The Heck reaction, for example, couples aryl iodides with alkenes in the presence of a palladium catalyst to form substituted alkenes. organic-chemistry.orgresearchgate.net The Suzuki reaction couples the aryl iodide with an organoboron species, while the Sonogashira reaction couples it with a terminal alkyne. These reactions significantly expand the molecular complexity that can be built upon the this compound scaffold. For instance, ethyl 3-iodobenzoate can be used as a starting material to synthesize derivatives like ethyl 3-phenylbenzoate via a Suzuki-type coupling. sigmaaldrich.com

Table 5: Coupling Reactions Utilizing Aryl Iodide Substrates

| Reaction Name | Coupling Partner | Catalyst | Bond Formed | Key Feature |

|---|---|---|---|---|

| Heck Reaction | Alkene | Palladium (e.g., Pd(OAc)₂) | C(sp²)-C(sp²) | Forms a new carbon-carbon bond at the alkene position. organic-chemistry.orgrug.nl |

| Suzuki Reaction | Boronic acid/ester | Palladium (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) | Versatile for creating biaryl structures. researchgate.net |

| Sonogashira Reaction | Terminal Alkyne | Palladium / Copper | C(sp²)-C(sp) | Synthesizes aryl-substituted alkynes. mdpi.com |

| Buchwald-Hartwig Amination | Amine | Palladium | C(sp²)-N | Forms aryl amines from aryl halides. |

| Ullmann Condensation | Alcohol, Amine | Copper | C(sp²)-O, C(sp²)-N | Classic method for forming C-heteroatom bonds. frontiersin.org |

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura type for related structures)

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. musechem.com The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a prominent example. musechem.comwikipedia.org This reaction typically involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In the context of iodobenzoate derivatives, palladium catalysis is effective for creating biaryl structures. For instance, the Hiyama coupling, a similar cross-coupling reaction, has been studied using immobilized 3-iodobenzoate on a solid phase support. conicet.gov.ar The reaction of resin-bound 3-iodobenzoate with phenyltriethoxysilane (B1206617) proceeded in an acceptable yield. conicet.gov.ar However, yields were observed to decrease when using more substituted siloxane partners. conicet.gov.ar

Furthermore, a ligand-free, heterogeneous Pd/C-catalyzed twofold Suzuki-Miyaura coupling has been developed for synthesizing new para-terphenyl derivatives starting from methyl 5-bromo-2-iodobenzoate and various aryl boronic acids. researchgate.net The choice of halide is crucial, with reactivity generally following the trend: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org The efficiency of these reactions can be influenced by factors such as the catalyst loading, the nature of the base and solvent, and the specific ligands used. wikipedia.orgrsc.org

Copper-Catalyzed Cross-Coupling Reactions (e.g., with bromozinc-difluorophosphonates)

Copper catalysis offers a valuable alternative to palladium for certain cross-coupling reactions. A notable application is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, which provides an efficient route to aryldifluorophosphonates. acs.orgacs.org This reaction is significant because aryldifluorophosphonates are of interest in life sciences as non-hydrolyzable phosphate (B84403) mimetics. acs.org

The process involves generating bromozinc-difluorophosphonate from diethyl bromodifluoromethylphosphonate and zinc. acs.org Its subsequent coupling with an iodobenzoate is catalyzed by a copper(I) species. acs.orgthieme-connect.com Research has shown that this method is characterized by high reaction efficiency, broad functional group compatibility, and operational simplicity. acs.orgresearchgate.net The benzoate ester group itself plays a crucial directing role in facilitating the reaction. thieme-connect.com Density Functional Theory (DFT) studies have been employed to understand the mechanism, suggesting the carboxylate group promotes the reaction for both methyl 2-iodobenzoate (B1229623) and, to a lesser extent, methyl 4-iodobenzoate (B1621894). researchgate.net

Below is a table summarizing selected examples from this copper-catalyzed reaction:

Table 1: Copper-Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate| Iodobenzoate Substrate | Product | Yield |

|---|---|---|

| Methyl 2-iodobenzoate | Methyl 2-(diethylphosphonato(difluoro)methyl)benzoate | 74% |

| Methyl 3-iodobenzoate | Methyl 3-(diethylphosphonato(difluoro)methyl)benzoate | 83% |

| Methyl 4-iodobenzoate | Methyl 4-(diethylphosphonato(difluoro)methyl)benzoate | 54% |

| Methyl 3-iodo-4,5-dimethoxybenzoate | Methyl 3-(diethylphosphonato(difluoro)methyl)-4,5-dimethoxybenzoate | 63% |

| N-Phenyl 3-iodobenzamide | N-Phenyl 3-(diethylphosphonato(difluoro)methyl)benzamide | 53% |

Data sourced from Feng et al., 2012. thieme-connect.com

Intramolecular Biaryl Coupling for Related Scaffolds

The intramolecular biaryl coupling of phenyl benzoate derivatives is a powerful strategy for constructing the 6H-dibenzo[b,d]pyran-6-one skeleton, a core structure found in many natural products. researchgate.net This transformation is typically mediated by palladium reagents. researchgate.netjmchemsci.com The reaction involves the C-C bond formation between the two aromatic rings of a phenyl benzoate precursor. researchgate.net

Studies have investigated the regioselectivity of this coupling reaction for precursors like 3-substituted phenyl 2-iodobenzoates. researchgate.net The choice of base and the presence or absence of a phosphine (B1218219) ligand were found to significantly influence the ratio of the products formed. researchgate.net This methodology has been successfully applied to the total synthesis of various natural products, including nigricanin and graphislactone G, by leveraging the palladium-mediated aryl-aryl coupling of the appropriate phenyl benzoate derivative as the key step. researchgate.net The reaction has also been used to synthesize benzocoumarin derivatives, demonstrating its utility in creating complex heterocyclic systems. jmchemsci.com

Grignard Reagent-Mediated Syntheses and Transformations

Grignard reagents (RMgX) are highly reactive organomagnesium compounds widely used for forming new carbon-carbon bonds. sigmaaldrich.com They act as potent nucleophiles, readily adding to electrophilic carbonyl groups in aldehydes, ketones, and esters. organic-chemistry.orgmnstate.edu

In the context of iodobenzoates, Grignard reagents can be prepared and utilized for subsequent transformations. A modern approach involves halogen-metal exchange, which is often more practical on a laboratory scale than the traditional method of using magnesium metal. walisongo.ac.id For example, the "turbo Grignard" reagent, iPrMgCl·LiCl, can facilitate the iodine-magnesium exchange of ethyl 3-iodobenzoate. rsc.orgresearchgate.net The resulting aryl Grignard reagent can then undergo 1,2-addition to a ketone, affording a tertiary alcohol in high yield. rsc.org This method demonstrates excellent functional group tolerance, allowing for the synthesis of complex molecules. rsc.orgresearchgate.net

Similarly, ethyl 3-iodobenzoate can be used to synthesize 3-(3-IODO-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER through a condensation reaction with ethyl acetate (B1210297) in the presence of a strong base like potassium tert-butoxide. chemicalbook.com

Table 2: Examples of Grignard Reagent-Mediated Transformations

| Iodobenzoate Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Ethyl 3-iodobenzoate | 1. iPrMgCl·LiCl2. Ketone (2a) | Tertiary Alcohol | rsc.org |

| Ethyl 2-iodobenzoate | 1. iPrMgCl·LiCl2. Ketone (2a) | Spirocyclic Lactone | rsc.org |

Synthesis of Heterocyclic Compounds Utilizing Iodobenzoate Precursors

Iodobenzoate esters serve as valuable starting materials for the synthesis of various heterocyclic compounds, which are structures of great importance in medicinal chemistry. researchgate.netnih.gov An improved protocol has been reported for the synthesis of 3-(1H-benzo[d]imidazol-1-yl)phenyl aryl amide derivatives, starting from ethyl 3-iodobenzoate. researchgate.net This demonstrates the utility of the iodobenzoate scaffold as a precursor for building more complex, biologically relevant molecules. researchgate.net

The synthesis of heterocyclic compounds often relies on the versatile reactivity of precursors that can undergo cyclization reactions. chemrxiv.orgrsc.org While many strategies exist, the use of functionalized aryl halides like iodobenzoates provides a direct entry point for introducing key aromatic fragments into the final heterocyclic system through cross-coupling or other substitution reactions.

Radioiodination Techniques for Labeled Analogs

Radioiodination is the process of incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into a molecule. acs.org These labeled compounds are essential tools for applications in nuclear medicine, including imaging techniques like SPECT and radiotherapy. acs.orgresearchgate.net

Several methods exist for radioiodinating molecules, including electrophilic aromatic substitution and isotope exchange. nih.gov Iodobenzoate derivatives are key reagents in this field. For instance, N-succinimidyl 3-iodobenzoate ([¹²⁵I]SIB) is a well-known agent used for labeling proteins and other biomolecules. acs.orgnih.gov

One technique involves isotopic exchange in a melt of pivalic acid, which has been successfully used to radioiodinate a variety of iodinated acids and esters with high radiochemical yields (55-99%) and minimal decomposition of the substrate. umich.edu Another approach involves the synthesis of N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB). nih.gov This reagent is prepared by first radioiodinating m-hydroxybenzoic acid and then converting it to the active N-succinimidyl ester, which can then be used to label monoclonal antibodies. nih.gov The development of such techniques, particularly those adaptable to kit formulations, is crucial for the widespread use of these valuable radiopharmaceuticals. nih.gov

Mechanistic Investigations of Reactions Involving Phenyl 3 Iodobenzoate

Reaction Pathways and Intermediates in Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and aryl iodides like phenyl 3-iodobenzoate (B1234465) are common coupling partners due to the reactivity of the carbon-iodine bond.

The catalytic cycle of palladium-mediated cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, generally involves a sequence of elementary steps: oxidative addition, migratory insertion or transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition : The cycle typically initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) species. This is often the rate-determining step. nih.gov For phenyl 3-iodobenzoate, this involves the cleavage of the C–I bond and formation of an arylpalladium(II) intermediate. nih.gov The electron-withdrawing nature of the phenoxycarbonyl group can influence the rate of this step.

Transmetalation (for Suzuki-type reactions) : In reactions like the Suzuki coupling, the arylpalladium(II) species undergoes transmetalation with an organoboron reagent in the presence of a base. This step transfers the organic group from boron to palladium, forming a diorganopalladium(II) complex. nih.gov

Migratory Insertion (for Heck-type reactions) : In the Heck reaction, an alkene coordinates to the arylpalladium(II) complex. libretexts.org This is followed by the migratory insertion of the aryl group into the palladium-alkene bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. libretexts.org

β-Hydride Elimination and Reductive Elimination : The final steps involve either β-hydride elimination (in the Heck reaction) to form the substituted alkene product and a hydridopalladium(II) species, or reductive elimination (in Suzuki and Sonogashira reactions) from the diorganopalladium(II) complex to yield the biaryl or aryl-alkyne product. libretexts.orgnih.gov Both pathways regenerate the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org A patent describes a Sonogashira coupling of this compound with propargyl alcohol using a palladium catalyst and copper(I) iodide co-catalyst, proceeding through a similar cycle. google.com

Ligands and bases are not merely additives but play critical, multifaceted roles in the catalytic cycle, influencing catalyst stability, reactivity, and selectivity.

Ligands : Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed couplings. nih.gov They stabilize the palladium center, prevent the precipitation of palladium black, and modulate its electronic and steric properties. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step and facilitate the final reductive elimination. nih.gov The choice of ligand can be crucial; for instance, ligands suitable for aryl iodides may be ineffective for less reactive aryl chlorides. nih.gov In some cases, the solvent, such as DMF, can also act as a ligand. acs.org A hierarchy of ligands can even determine whether a reaction proceeds through a traditional organometallic pathway or a radical-based mechanism. acs.org

Bases : Bases are essential in many cross-coupling reactions. In Suzuki couplings, the base activates the organoboron reagent to facilitate transmetalation. acs.org In Heck reactions, the base is required to neutralize the hydrogen iodide generated during the reaction and regenerate the palladium(0) catalyst from the hydridopalladium(II) intermediate. libretexts.org The choice and strength of the base (e.g., K₂CO₃ vs. Cs₂CO₃) can dramatically affect reaction yield and selectivity by influencing key steps like C-H activation. acs.org

| Component | Role in Catalytic Cycle | Example Effect | Citation |

|---|---|---|---|

| Ligand (e.g., Phosphines) | Stabilizes Pd catalyst, modulates electronic/steric properties. | Bulky, electron-rich ligands can enhance rates of oxidative addition and reductive elimination. | nih.gov |

| Base (e.g., Carbonates) | Activates coupling partners (e.g., organoboron reagents), regenerates Pd(0) catalyst. | Choice of base (Cs₂CO₃ vs. K₂CO₃) can significantly alter product yield. | acs.org |

| Solvent (e.g., DMF) | Can act as a ligand, influencing catalyst activity. | Can displace other ligands to form the active catalytic species. | acs.org |

Regioselectivity—the preferential reaction at one position over another—is a critical challenge in organic synthesis. nih.gov For substrates with multiple potential reaction sites, the reaction outcome is determined by the relative energy barriers of the competing transition states.

Computational studies, often using Density Functional Theory (DFT), are powerful tools for analyzing these transition states. acs.orgresearchgate.net In the arylation of heterocycles, for example, regioselectivity can often be predicted by the acidity of the C-H bonds, with the most acidic proton being the most reactive in a concerted metalation-deprotonation (CMD) mechanism. researchgate.net However, this correlation is not universal. A more detailed analysis reveals that the activation barriers are a function of both the distortion energy required to achieve the transition state geometry and the electronic interaction energy between the catalyst and the substrate. researchgate.net Factors like steric hindrance and the ability of the substrate to coordinate with the metal center play a crucial role in stabilizing or destabilizing specific transition states, thereby directing the regiochemical outcome. nih.govu-tokyo.ac.jp

Radical-Mediated Reaction Mechanisms

Beyond traditional two-electron organometallic cycles, aryl iodides like this compound can participate in reactions proceeding through radical intermediates. These reactions can be initiated by light (photocatalysis), heat, or a radical initiator. preprints.org

A common mechanism involves the generation of an aryl radical from the aryl iodide. rsc.orgrsc.org For instance, under visible-light irradiation with a photosensitizer, an aryl iodide can be excited to a triplet state, which then undergoes C–I bond cleavage to produce an aryl radical and an iodine radical. preprints.org This highly reactive aryl radical can then undergo subsequent reactions, such as intramolecular cyclization onto a tethered alkene or alkyne. preprints.orgrsc.orgrsc.org In these cyclizations, the reaction is often regiospecific, leading to products where the newly formed radical center is exocyclic to the newly formed ring. rsc.orgrsc.org The aryl radical can also be generated through interaction with a reducing agent like tributylstannane or via single-electron transfer (SET) from a photocatalyst. preprints.orgrsc.org

| Step | Description | Initiation Method | Citation |

|---|---|---|---|

| Radical Generation | Homolytic cleavage of the Carbon-Iodine bond to form an aryl radical. | Photocatalysis, chemical reductants (e.g., Bu₃SnH), or transition metals. | preprints.orgrsc.org |

| Intramolecular Cyclization | The aryl radical adds to an unsaturated bond (alkene/alkyne) within the same molecule. | - | rsc.org |

| Propagation/Termination | The resulting radical is quenched (e.g., by a hydrogen atom donor or iodine radical) to form the final product. | - | preprints.orgnih.gov |

Hypervalent Iodine Chemistry in Transformations of Related Compounds

This compound is an iodoarene, a precursor for the synthesis of hypervalent iodine reagents. beilstein-journals.orgwiley.com These reagents, containing an iodine atom in a higher-than-normal oxidation state (typically +3 or +5), are valuable oxidants and electrophilic group-transfer agents in organic synthesis, often serving as environmentally benign alternatives to heavy metal reagents. rsc.orgnsf.gov

Aryl iodides can be oxidized to form various hypervalent iodine(III) species, such as (diacetoxyiodo)arenes or [hydroxy(tosyloxy)iodo]arenes (Koser's reagent). wiley.com These iodine(III) compounds can then react with arenes to form diaryliodonium salts, which are excellent arylating agents. beilstein-journals.orgwiley.comresearchgate.net The synthesis of diaryliodonium salts can be achieved in one pot from an aryl iodide and an arene using an oxidant like m-CPBA or Oxone in the presence of a strong acid. beilstein-journals.orgwiley.com Similarly, esters of 2-iodobenzoic acid can be oxidized to stable hypervalent iodine(V) compounds (IBX-esters), which are powerful oxidizing reagents. acs.org The reactivity of these compounds stems from the electrophilic nature of the hypervalent iodine center, which facilitates ligand exchange and reductive elimination-like pathways. researchgate.net

Metal-Enhanced Reactivity and Selectivity in Organic Transformations

While palladium is the most common metal for activating aryl iodides, other transition metals like nickel and copper also play a significant role in enhancing the reactivity and selectivity of transformations involving these substrates.

Nickel Catalysis : Nickel catalysts are increasingly used for cross-coupling reactions, often exhibiting unique reactivity compared to palladium. oaes.cc Nickel-catalyzed cross-electrophile couplings can join two different organic halides, such as an aryl iodide and an alkyl halide, under reductive conditions. nih.gov The mechanism can be complex, involving a combination of polar and radical steps. nih.gov A proposed cycle involves the oxidative addition of the aryl iodide to Ni(0), followed by reaction with an alkyl radical (generated from the alkyl halide) to form a diorganonickel(III) intermediate, which then reductively eliminates the product. nih.govoaes.cc Ligands are also critical in nickel catalysis, with specific tridentate amine ligands showing high selectivity in certain cross-couplings. nih.govwiley.com

Copper Catalysis : Copper catalysts are often used in conjunction with palladium, as in the Sonogashira reaction, where Cu(I) is believed to facilitate the formation of a copper acetylide intermediate, which then transmetalates with the palladium center. google.com Copper can also catalyze its own unique transformations.

The choice of metal can thus be used to tune the reactivity of this compound, allowing for different types of bond formations and offering alternative pathways to desired products, sometimes with improved selectivity or functional group tolerance. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of phenyl 3-iodobenzoate (B1234465) and to study its fragmentation patterns. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. pressbooks.pub

For phenyl 3-iodobenzoate, the molecular ion peak would confirm its molecular weight. The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org The presence of the heavy iodine atom would also result in a characteristic isotopic pattern in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edu The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds. pressbooks.pub

The most prominent feature in the IR spectrum is the strong absorption band due to the stretching vibration of the carbonyl group (C=O) in the ester function, typically appearing in the region of 1700-1750 cm⁻¹. pg.edu.pl Other characteristic absorptions include those for the C-O single bond stretching and the C-H and C=C vibrations of the aromatic rings. msu.edupg.edu.pl

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1700 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (ester) | Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. This method involves diffracting X-rays off a single crystal of the compound to determine the precise positions of atoms in the crystal lattice.

Analysis of Polymorphism and Crystal Packing

The specific crystal structure of this compound is not extensively detailed in publicly available literature. However, analysis of analogous iodinated aromatic compounds and substituted phenyl benzoates provides significant insight into its likely solid-state behavior, including polymorphism and crystal packing.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known phenomenon in phenyl benzoate (B1203000) derivatives. The inversion of the ester group or the introduction of various substituents can significantly influence the resulting mesophases and crystalline structures. vulcanchem.com For instance, studies on azo/ester derivatives have shown that altering terminal groups and their positions can dramatically change the mesomorphic stability and give rise to purely nematic mesophases. rsc.org

The presence of the iodine atom in this compound is a critical factor in determining its crystal packing. In related iodo-substituted aromatic compounds, the iodine atom influences the crystal packing through halogen bonding and other intermolecular interactions. sielc.com The study of compounds like iodobenzonitriles and iodophenols has demonstrated the substituent effect on crystal structures. sielc.com These interactions, along with π-stacking of the phenyl rings, are expected to be the dominant forces governing the supramolecular assembly of this compound in the solid state. While there are no specific reports on π-stacking for this exact molecule, it is a common feature in the crystal packing of aromatic compounds.

Table 1: Factors Influencing Polymorphism and Crystal Packing in this compound Analogs

| Influencing Factor | Observation in Analogous Compounds | Expected Effect on this compound |

| Iodine Substituent | Governs intermolecular interactions and packing in iodobenzonitriles and iodophenols. sielc.com | Expected to form halogen bonds, significantly directing the crystal packing arrangement. |

| Ester Group Orientation | Inversion of the ester group in some benzoate systems can replace one mesophase with four. vulcanchem.com | The specific orientation of the carboxyl group is crucial for determining potential polymorphic forms. |

| Substituent Position | The position of substituents on the phenyl rings affects mesophase thermal stability. rsc.org | The meta-position of the iodine atom dictates the geometry and nature of intermolecular interactions. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and the analysis of its derivatives. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable methods for these purposes. google.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and effective method for monitoring reaction progress and assessing the purity of this compound. rsc.orgumass.edu The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. umass.edu

For a moderately polar compound like this compound, a silica gel (SiO₂) plate serves as the polar stationary phase. umass.edusavemyexams.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent is optimized to achieve good separation between the target compound and any impurities or starting materials. umass.edu Reaction progress can be monitored by spotting the reaction mixture on a TLC plate and observing the disappearance of reactant spots and the appearance of the product spot. researchgate.net

Visualization of the spots on the TLC plate can be achieved using non-destructive methods like UV light, as the aromatic rings in this compound are expected to be UV-active. savemyexams.comlibretexts.org Destructive or semi-destructive methods, such as staining with iodine vapor, can also be used, which often forms colored complexes with organic compounds. savemyexams.comlibretexts.org

Table 2: Hypothetical TLC System for this compound Analysis

| Parameter | Description | Rationale |

| Stationary Phase | Silica Gel GF254 | A polar stationary phase suitable for separating moderately polar aromatic esters. rsc.orgumass.edu The fluorescent indicator (F254) allows for UV visualization. lookchem.com |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 9:1 v/v) | A mixture of a non-polar alkane and a more polar ester provides adjustable eluting power for optimal separation. umass.edu |

| Visualization | UV light (254 nm) / Iodine vapor | This compound's aromatic structure should absorb UV light. libretexts.org Iodine is a general stain for many organic compounds. savemyexams.comlibretexts.org |

| Expected Rf | ~0.3 - 0.5 | The retention factor (Rf) would be intermediate, reflecting the compound's moderate polarity. |

High-Performance Liquid Chromatography (HPLC) for Analysis of Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound and its derivatives. asianpubs.org Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this class of compounds. sielc.com

Derivatives of this compound are often synthesized for various applications, such as the development of enzyme inhibitors. google.com For example, Sonogashira coupling of this compound with an alkyne like propargyl alcohol creates a more complex molecule whose purity and identity must be confirmed. google.com HPLC is the ideal method for separating the final product from unreacted starting materials, catalysts, and by-products.

The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. In a typical reversed-phase setup, a mixture of acetonitrile (B52724) and water is used as the mobile phase. sielc.com this compound, being less polar than some of its more functionalized derivatives, would generally have a longer retention time. The detection is commonly performed using a UV detector, set at a wavelength where the aromatic system of the compounds absorbs strongly (e.g., 254 nm). researchgate.net

Table 3: Hypothetical HPLC Parameters for Analysis of a this compound Derivative

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (Parent) | 8.5 min |

| Hypothetical Retention Time (Derivative) | 6.2 min (assuming a more polar derivative) |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometric, electronic, and energetic properties of molecules like Phenyl 3-iodobenzoate (B1234465). DFT calculations, particularly using functionals like B3LYP, are instrumental in understanding the molecule's reactivity and stability. nih.govresearchgate.netnih.govijcce.ac.iruit.no

The three-dimensional structure of Phenyl 3-iodobenzoate is not rigid; it possesses conformational flexibility due to the rotation around its ester linkage. Theoretical conformational analysis of substituted phenylbenzoates indicates that multiple conformations can exist with small energy differences, suggesting that the molecule is rather flexible in the gaseous phase or in solution. scispace.com For the parent phenyl benzoate (B1203000), the energy barrier for rotation around the C(carbonyl)-O(ester) bond is significant, while rotations of the phenyl rings are more facile. researchgate.netnih.gov

Table 1: Calculated Torsional Angles and Energy Differences for Phenyl Benzoate Conformers

| Conformer | Torsional Angle τ1 (°C(O)-O-C-C) | Torsional Angle τ2 (°C-C(O)-O-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Minimum Energy | 60 | 0 | 0.00 |

| Transition State 1 | 90 | 0 | 1.16 |

| Transition State 2 | 0 | 90 | 5.20 |

Data adapted from theoretical calculations on the parent phenyl benzoate molecule and serves as an illustrative example. Actual values for this compound would require specific calculations.

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. In the case of this compound, a variety of non-covalent interactions are anticipated to play a crucial role in its crystal packing. These include halogen bonding, π-π stacking, and C-H···O interactions. ias.ac.inresearchgate.netmdpi.com

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. escholarship.org For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, computational modeling can provide detailed insights into the reaction pathways, activation energies, and the structures of intermediates and transition states.

For instance, in a hypothetical nucleophilic acyl substitution reaction, DFT calculations could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the departure of the phenoxide leaving group. The influence of the iodine substituent on the reaction rate and regioselectivity can be rationalized by examining its effect on the electronic structure of the transition state.

Molecular Docking and Dynamics Simulations (for related compounds in SAR studies)

For structurally similar iodinated aromatic compounds that exhibit biological activity, these computational methods can help to:

Identify key interactions between the ligand and the protein's active site.

Explain the observed SAR for a series of analogs.

Guide the design of new compounds with improved potency and selectivity.

Table 2: Illustrative Example of Molecular Docking Results for a Hypothetical this compound Analog as a Kinase Inhibitor

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu144 |

| Types of Interactions | Halogen bond with backbone carbonyl, π-π stacking with Phe80 |

This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Structure-Reactivity Relationship Predictions

The electronic and steric properties of the iodine substituent in this compound significantly influence its reactivity. The Hammett equation and its extensions provide a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. The iodine atom at the meta position exerts a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) and weakly electron-donating through its resonance effect (+M).

Computational chemistry offers methods to quantify these effects and predict reactivity. For example, the calculated electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, quantum chemical descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be correlated with the molecule's reactivity and electronic properties. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Applications in Organic Synthesis and Medicinal Chemistry Research

As a Synthon in Complex Molecule Construction

As a fundamental building block, Phenyl 3-iodobenzoate (B1234465) provides a platform for the introduction of a substituted phenyl moiety into larger, more complex molecules. Its utility is particularly evident in the synthesis of biaryl structures and heterocyclic systems, which are common motifs in many natural products and pharmaceuticals.

The formation of a carbon-carbon bond between two aromatic rings, creating a biaryl system, is a cornerstone of modern organic synthesis. Phenyl 3-iodobenzoate serves as an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions to achieve this transformation. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for this purpose. rsc.org In these reactions, this compound can react with various arylboronic acids to generate unsymmetrical biaryls. acs.org The reaction conditions are generally mild, and the use of different palladium precatalysts can influence the reaction's efficiency. researchgate.net

Another significant method for biaryl synthesis is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. While less common for direct biaryl synthesis from two aromatic rings, variations of this reaction can utilize aryl halides like this compound.

Interactive Table: Representative Suzuki-Miyaura Coupling with this compound Derivatives

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2/XPhos | K3PO4 | Dioxane/H2O | Good to Excellent | nih.gov |

| 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]2/cBRIDP | K3PO4 | THF/H2O | ~90 | researchgate.net |

This compound and its derivatives are instrumental in the synthesis of a wide array of heterocyclic compounds. The intramolecular biaryl coupling of phenyl benzoate (B1203000) derivatives, for instance, is a key strategy for constructing the 6H-dibenzo[b,d]pyran-6-one skeleton, a core structure in many natural products. nih.gov Furthermore, ethyl 3-iodobenzoate has been utilized in the synthesis of novel 1H-benzo[d]imidazolo aryl amide derivatives under microwave conditions, showcasing its utility in creating compounds with potential biological activities. researchgate.net The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is another powerful tool where this compound can be employed to generate precursors for various heterocyclic systems, including indoles. nih.govwikipedia.org

Interactive Table: Synthesis of Heterocycles from this compound Derivatives

| Reagent | Heterocyclic Product | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzimidazole (B57391) | 3-(1H-benzo[d]imidazol-1-yl)benzamide | Ullmann-type coupling | CuI, DMEDA, Microwave | 92 | researchgate.net |

| Terminal Alkyne | Indole (B1671886) derivative | Sonogashira/Cyclization | PdCl2(PPh3)2, CuI | Moderate to Excellent | nih.gov |

The synthesis of complex natural products often relies on the strategic use of versatile building blocks like this compound. The lamellarins, a class of marine alkaloids with a 3,4-diarylpyrrole core, are a prime example. nih.gov The synthesis of these compounds often involves the construction of the aryl-substituted pyrrole (B145914) ring, where palladium-catalyzed cross-coupling reactions are frequently employed. nih.gov While specific examples detailing the use of this compound in the total synthesis of lamellarins R, O, or lukianol A are not explicitly documented in the provided literature, the general synthetic strategies for this class of compounds often rely on precursors that can be derived from or are analogous to this compound to introduce the crucial aryl moieties. nih.govmdpi.comrsc.org

In the Development of Radiopharmaceuticals and Diagnostic Agents (e.g., radioiodinated analogs)

The radioiodinated analog, N-succinimidyl 3-[I]iodobenzoate ([I]SIB), is a significant agent for the indirect radioiodination of proteins and peptides. nih.gov This method is advantageous because it often yields radioiodinated proteins that exhibit greater stability in vivo compared to those labeled by direct electrophilic methods. nih.gov The synthesis of [*I]SIB typically involves the radioiododestannylation of a tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), using an oxidant. nih.gov This procedure can be adapted for various iodine isotopes, making it a versatile tool for developing radiopharmaceuticals for both diagnostic imaging (like SPECT) and therapeutic applications. nih.goviaea.orgresearchgate.net

Interactive Table: Synthesis of N-succinimidyl 3-[I]iodobenzoate ([I]SIB)

| Precursor | Reagent | Oxidant | Product | Radiochemical Yield (%) | Reference |

|---|---|---|---|---|---|

| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) | [*I]Iodine | tert-Butylhydroperoxide | [*I]SIB | 80 | nih.gov |

As Reactive Intermediates for Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound's utility as a reactive intermediate stems from the carbon-iodine bond, which is susceptible to oxidative addition by transition metal catalysts, most notably palladium and copper. acs.org This reactivity facilitates a variety of crucial bond-forming reactions.

The Sonogashira coupling reaction, for example, couples terminal alkynes with aryl halides like this compound to form internal alkynes. wikipedia.orgscielo.org.mxacs.org These products are themselves valuable intermediates for the synthesis of more complex molecules. researchgate.net

The Ullmann reaction, a classic copper-catalyzed coupling, is another important transformation where this compound can be used. organic-chemistry.org This reaction is particularly useful for forming carbon-oxygen and carbon-nitrogen bonds, leading to the synthesis of diaryl ethers and N-aryl compounds, respectively. acs.org For instance, ethyl 3-iodobenzoate has been reacted with benzimidazole in a copper-catalyzed Ullmann-type reaction to form a C-N bond. researchgate.net

Interactive Table: this compound in C-C and C-Heteroatom Bond Formation

| Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Sonogashira | PdCl2(PPh3)2 / CuI | Aryl-alkyne | nih.govwikipedia.org |

| Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)2 / Phosphine (B1218219) ligand | Biaryl | rsc.orgnih.gov |

| Benzimidazole | Ullmann | CuI / DMEDA | N-Aryl benzimidazole | researchgate.net |

In the Exploration of Structure-Activity Relationships (SAR) of Analogous Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. rsc.org In this context, this compound and its analogs serve as valuable tools. By systematically modifying the structure, for example, by changing the position or nature of the halogen substituent on the phenyl ring, chemists can probe the interactions of a molecule with its biological target. frontiersin.orgpasteur.ac.ir

For instance, in the development of novel inhibitors, the synthesis of a series of analogs with different substitutions on the benzoate ring allows for the determination of which functionalities are crucial for biological activity. The synthesis of 3-(1H-benzo[d]imidazol-1-yl)-N-phenylbenzamide from ethyl 3-iodobenzoate and subsequent screening for biological activity is a practical example of this approach. researchgate.net The results from such studies guide the design of new compounds with improved efficacy and pharmacokinetic properties.

Derivatization Strategies for Analytical and Synthetic Purposes

Pre-column and Post-column Derivatization for Chromatographic Analysis

In high-performance liquid chromatography (HPLC), derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). greyhoundchrom.comwelch-us.comresearchgate.netvscht.cz The choice between these two approaches depends on the analyte, the complexity of the sample matrix, and the desired analytical outcome. vscht.czacademicjournals.org

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to chromatographic separation. welch-us.comvscht.cz This approach offers several advantages, including the flexibility to choose reaction conditions, the potential for slow reactions, and the ability to remove excess reagent before analysis. vscht.cz It can also serve as a sample clean-up step and improve the chromatographic properties of the analyte. vscht.cz For instance, the derivatization of iodide, a component of Phenyl 3-iodobenzoate (B1234465), into 4-iodo-2,6-dimethylphenol (B87620) allows for sensitive detection via HPLC with UV detection. academicjournals.org Another example is the derivatization of bromide to 4-bromoacetanilide using 2-iodosobenzoic acid and acetanilide, which facilitates detection at 240 nm. academicjournals.org However, pre-column derivatization can sometimes lead to the formation of by-products and may decrease chromatographic selectivity as different compounds become structurally more similar. vscht.cz

Post-column derivatization occurs after the components of the sample have been separated by the chromatographic column and before they reach the detector. greyhoundchrom.comresearchgate.net This technique is particularly useful when the analyte does not respond well to the detector or when selective detection of a specific analyte is required. greyhoundchrom.com A key advantage is that the reaction does not need to be quantitative. vscht.cz For example, ninhydrin (B49086) is a common post-column derivatization reagent for amino acids, reacting with primary amines to form a colored compound detectable by UV-Vis spectroscopy. researchgate.net The main challenge with post-column derivatization is the need for a reaction that is rapid and compatible with the mobile phase, often requiring specialized equipment to mix the reagent with the column effluent. greyhoundchrom.comvscht.cz

| Derivatization Technique | Description | Advantages | Disadvantages | Example Application |

| Pre-column | Analyte is derivatized before injection into the HPLC column. welch-us.comvscht.cz | Flexible reaction conditions, can remove excess reagent, may improve chromatography. vscht.cz | Potential for by-product formation, may decrease selectivity. vscht.cz | Derivatization of iodide to 4-iodo-2,6-dimethylphenol for UV detection. academicjournals.org |

| Post-column | Derivatizing reagent is added to the column effluent after separation. greyhoundchrom.comresearchgate.net | Reaction does not need to be quantitative, can be highly selective. greyhoundchrom.comvscht.cz | Requires rapid reaction, potential for peak broadening. da.gov.ph | Reaction of primary amines with ninhydrin for colorimetric detection. researchgate.net |

Introduction of Chromophores and Fluorophores for Enhanced Detection

To improve the detection sensitivity of Phenyl 3-iodobenzoate in analytical methods like HPLC, chromophores (light-absorbing groups) and fluorophores (fluorescent groups) can be chemically introduced into its structure.

Chromophores are functional groups that absorb light in the ultraviolet-visible region of the electromagnetic spectrum. The introduction of a chromophore can significantly enhance the molar absorptivity of this compound, making it more easily detectable by UV-Vis spectrophotometers commonly used in HPLC systems. For instance, derivatization with reagents like p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride can introduce strong chromophoric groups. greyhoundchrom.com

Fluorophores are molecules that, after absorbing light at a specific wavelength, emit light at a longer wavelength. Fluorescence detection is generally more sensitive and selective than UV-Vis absorption detection. google.com The introduction of a fluorophore into the this compound molecule can, therefore, lead to a substantial increase in detection sensitivity. A notable strategy involves the Suzuki coupling reaction, where a fluorogenic reagent like 4-iodobenzonitrile (B145841) can be coupled with a boronic acid derivative of the analyte to form a highly fluorescent product. nih.gov For example, this method has been successfully used for the ultrasensitive determination of L-p-boronophenylalanine in blood samples. nih.gov Another approach involves the synthesis of fluorogenic derivatives using BODIPY (boron-dipyrromethene) dyes, which are known for their sharp emission peaks and high quantum yields. rsc.orgmdpi.com For instance, a 3-iodophenyl-BODIPY precursor has been synthesized for incorporation into peptides to create fluorogenic probes. rsc.org

| Tag | Principle of Enhancement | Example Reagent/Moiety | Detection Method | Key Benefit |

| Chromophore | Increases light absorption at a specific wavelength. | p-Nitrobenzoyl chloride greyhoundchrom.com | UV-Visible Spectroscopy | Enhanced molar absorptivity |

| Fluorophore | Emits light at a longer wavelength upon excitation. | 4-Iodobenzonitrile nih.gov, BODIPY dyes rsc.orgmdpi.com | Fluorescence Spectroscopy | Higher sensitivity and selectivity |

Chemical Modification for Isotopic Labeling

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope. cernobioscience.com This is a powerful tool in analytical and mechanistic studies, allowing for the tracking of molecules through complex biological or chemical systems. cernobioscience.comx-chemrx.com this compound can be chemically modified to incorporate stable or radioactive isotopes.

Stable Isotope Labeling: This involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). cernobioscience.com These labeled compounds can serve as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling accurate quantification. cernobioscience.comscripps.edu For example, ¹³C-labeled phenols can be synthesized and are particularly useful as probes in hyperpolarized MRI due to the long longitudinal relaxation time of the ¹³C nucleus when not directly bonded to hydrogen. acs.org The synthesis of such labeled compounds can be achieved through various methods, including the use of labeled precursors like [¹³C]carbon dioxide. acs.orgchemrxiv.org

Radioisotope Labeling: This involves introducing a radioactive isotope, such as iodine-123 (¹²³I), iodine-125 (B85253) (¹²⁵I), or iodine-131 (B157037) (¹³¹I), into the this compound structure. acs.org Radioiodinated compounds are invaluable in nuclear medicine for both diagnostic imaging (SPECT and PET) and radiotherapy. acs.orgnih.gov A common strategy for radioiodination is the synthesis of a labeled prosthetic group, such as N-succinimidyl 3-[I]iodobenzoate ([I]SIB), which can then be conjugated to a target molecule like a protein. acs.orgresearchgate.net The synthesis of [*I]SIB often proceeds from a tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), through a radioiododestannylation reaction. researchgate.net This indirect labeling method often results in radioiodinated proteins with greater in vivo stability compared to direct radioiodination methods. researchgate.net

| Isotope Type | Common Isotopes | Purpose | Detection Method | Example Application |

| Stable | ²H, ¹³C, ¹⁵N cernobioscience.com | Internal standards for quantification, metabolic pathway tracing. cernobioscience.comscripps.edunih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) cernobioscience.com | ¹³C-labeled phenols for hyperpolarized MRI studies. acs.org |

| Radioactive | ¹²³I, ¹²⁵I, ¹³¹I acs.org | Diagnostic imaging (SPECT/PET), radiotherapy, preclinical studies. acs.orgnih.gov | Gamma counting, Scintigraphy, Autoradiography | N-succinimidyl 3-[¹²⁵I]iodobenzoate for radioiodination of proteins. acs.orgresearchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Iodobenzoate Transformations

The transformation of Phenyl 3-iodobenzoate (B1234465) is intrinsically linked to the evolution of catalytic systems. While palladium- and copper-based catalysts have been workhorses in activating the carbon-iodine bond, future research is geared towards creating more efficient, selective, and sustainable catalytic platforms.

Palladium and Copper Catalysis: Research continues to refine palladium- and copper-catalyzed cross-coupling reactions involving iodobenzoate substrates. acs.orggatech.eduthieme-connect.com The development of new ligands and additives is crucial for enhancing catalyst stability, turnover numbers, and functional group tolerance. nih.govwhiterose.ac.uk For instance, the Hiyama coupling of immobilized 3-iodobenzoate has been explored, though challenges with reaction rates and yields for meta-substituted isomers highlight an area for improvement. conicet.gov.ar Similarly, copper-catalyzed systems, often in conjunction with ligands like l-proline (B1679175) or phenanthroline, are being developed for efficient C-N and C-C bond formations with iodobenzoate derivatives. acs.orgmdpi.com A key area of future work will be the development of catalysts that are effective for the less reactive meta-substituted Phenyl 3-iodobenzoate.

Photocatalysis and Electrocatalysis: The use of light and electricity to drive chemical reactions represents a paradigm shift in organic synthesis. acs.org Photoredox catalysis, using iridium or ruthenium complexes, or even organic dyes, can generate highly reactive radical intermediates from aryl iodides under mild conditions. jst.go.jpnih.gov These methods open up new avenues for the functionalization of this compound, moving beyond traditional cross-coupling reactions. Future research will likely focus on developing photocatalytic systems that can directly activate the C-I bond of this compound, potentially leading to novel transformations.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering unparalleled selectivity under environmentally benign conditions. Laccase-catalyzed iodination of phenolic compounds suggests the potential for enzymatic manipulation of the iodine atom on the benzoate (B1203000) ring, perhaps in reverse, mediating de-iodination or specific transformations. rsc.org While direct enzymatic reactions on this compound are not yet widespread, the exploration of enzymes like cytochrome P-450 for oxidative transformations or hydrolases for enantioselective ester cleavage represents a promising frontier. colab.wsresearchgate.net

| Catalytic System | Focus Area | Potential Advantage | Relevant Compounds |

| Palladium/Copper | Ligand development, solid-phase synthesis | High efficiency, broad applicability | Methyl 3-iodo-4-methoxybenzoate, Ethyl 4-iodobenzoate (B1621894) |

| Photocatalysis | Novel photosensitizers, direct C-I activation | Mild conditions, unique reactivity | N,N-dimethyl-2-iodoaniline, Phenylacetylene |

| Biocatalysis | Enzyme screening, reaction engineering | High selectivity, green conditions | 4-hydroxy-3-methoxybenzaldehyde |

Expanding the Scope of this compound in Cascade Reactions

Cascade reactions, where multiple bonds are formed in a single operation, are a cornerstone of efficient organic synthesis. nih.gov this compound, with its reactive C-I bond and ester functionality, is an ideal candidate for the design of novel cascade sequences to rapidly build molecular complexity.

Future research will focus on integrating this compound into increasingly sophisticated cascade processes. Palladium-catalyzed sequences that combine cross-coupling with intramolecular cyclizations are a particularly rich area of investigation. researchgate.net For example, a palladium-catalyzed annulation between a gem-dimethyl containing amide and methyl 3-bromo-4-iodobenzoate has been used in the synthesis of (±)-Echinolactone D, demonstrating the power of using dihaloarenes in stitching together complex scaffolds. nih.gov This highlights the potential for developing similar "stitching" reactions with this compound as one of the haloarene components.

Multicomponent reactions (MCRs) are another promising avenue. nih.gov One-pot, three-component coupling reactions involving 2-iodoanilines, terminal alkynes, and aryl iodides like ethyl 4-iodobenzoate have been developed for indole (B1671886) synthesis. nih.gov Adapting these methodologies to use this compound could provide rapid access to novel libraries of substituted indoles and other heterocyclic systems. Radical-mediated cascade reactions are also gaining traction, where a radical generated from the C-I bond cleavage of this compound could trigger a series of intramolecular events. rsc.org

| Cascade Type | Key Transformation | Potential Products |

| Palladium-Catalyzed | C-H activation/arylation | Fused carbocycles and heterocycles |

| Multicomponent | Sonogashira/cyclization | Polysubstituted indoles |

| Radical-Mediated | Radical addition/cyclization | Complex nitrogen heterocycles |

Green Chemistry Approaches to Synthesis and Reactivity

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. jetir.org Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic routes and transformations.

Alternative Solvents and Solvent-Free Conditions: A major focus is to replace traditional volatile organic solvents with greener alternatives like water, or to eliminate solvents altogether. acs.org Copper-catalyzed reactions in water are becoming more common for transformations of aryl halides. acs.org Microwave-assisted solvent-free synthesis is another powerful technique that can dramatically reduce reaction times and energy consumption. connectjournals.comprimescholars.com For instance, the cyclocondensation of 3-aryl-2-chloro-1,8-naphthyridines with methyl 2-amino-5-chloro-3-iodobenzoate has been achieved efficiently under microwave irradiation without any solvent. connectjournals.com

Energy-Efficient Synthesis: Microwave-assisted synthesis and sonochemistry are key technologies for promoting energy efficiency. matanginicollege.ac.inresearchgate.netekb.eg These methods can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govbeilstein-journals.org The application of these techniques to the synthesis and subsequent reactions of this compound is an area ripe for exploration.

Atom Economy: Designing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a fundamental goal of green chemistry. Cascade and multicomponent reactions are inherently more atom-economical. Future work will aim to design synthetic pathways to and from this compound that maximize atom economy, for example, through the use of catalytic rather than stoichiometric reagents. jetir.orgwjpmr.com

| Green Approach | Technique | Benefit |

| Alternative Solvents | Reactions in water | Reduced environmental impact, improved safety |

| Solvent-Free Reactions | Microwave-assisted synthesis | Reduced waste, faster reactions, energy efficiency |

| Energy Efficiency | Sonochemistry | Enhanced reaction rates, milder conditions |

| Atom Economy | Cascade and multicomponent reactions | Minimized by-products, increased efficiency |

Advanced Computational Design for this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, theoretical studies are set to play a pivotal role in designing new derivatives with tailored properties and in elucidating reaction mechanisms.

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.orgnih.gov Such studies can provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO gap), which are crucial for understanding its behavior in photocatalytic and electronic applications. nih.gov For example, computational studies on halogenated derivatives of other organic molecules have been used to understand their crystal packing and intermolecular interactions. rsc.orgacs.org Similar studies on this compound derivatives could guide the synthesis of new materials with desired solid-state properties.

Mechanism Elucidation: Computational modeling is increasingly used to unravel the complex mechanisms of catalytic reactions. fu-berlin.de For palladium-catalyzed cross-coupling reactions, DFT calculations can help to map out the potential energy surface, identify key intermediates and transition states, and explain the observed selectivity. whiterose.ac.uk This understanding is critical for the rational design of more efficient catalysts and for optimizing reaction conditions for transformations involving this compound.

Design of Novel Materials: By computationally screening virtual libraries of this compound derivatives, researchers can identify candidates with promising properties for applications in materials science, such as in organic electronics or as components of liquid crystals. Theoretical studies can predict properties like charge transport characteristics, photophysical behavior, and molecular organization, thereby guiding synthetic efforts towards the most promising targets. u-tokyo.ac.jp

| Computational Method | Application | Outcome |

| DFT/TD-DFT | Electronic structure and spectra prediction | Understanding of reactivity, photophysical properties |

| Molecular Dynamics | Simulation of molecular interactions | Design of materials with specific packing |

| QM/MM | Modeling of enzyme-substrate interactions | Design of biocatalytic processes |

| Reaction Pathway Modeling | Elucidation of catalytic cycles | Rational catalyst design and optimization |

Q & A

Q. What are the standard synthetic protocols for preparing phenyl 3-iodobenzoate, and what reaction conditions influence yield?

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as complex multiplets (δ 7.2–8.3 ppm), with the ester carbonyl at ~δ 167 ppm in ¹³C NMR .

- IR Spectroscopy : Ester C=O stretches at ~1730–1740 cm⁻¹ and aryl C-I vibrations at ~550 cm⁻¹ .

- GC/MS : Molecular ion peaks (e.g., m/z 276 for ethyl analogs) confirm molecular weight .

- Elemental Analysis : Validate purity (>95% via HPLC) by matching calculated vs. observed C/H/N percentages .

Note: Overlapping signals in NMR (e.g., meta-substituted aromatics) may require 2D experiments (e.g., COSY, HSQC) for resolution .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for solvent handling .

- Waste Disposal : Halogenated waste containers for iodine-containing byproducts; neutralize acidic/basic residues before disposal .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for compound-specific first aid .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in palladium-catalyzed arylations of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(0) vs. Pd(II) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄). Pd(0) often improves oxidative addition efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance coupling efficiency vs. nonpolar solvents .

- Additives : Cu(I) salts (e.g., CuI) or water can accelerate transmetalation steps in Hiyama couplings .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., homocoupling from incomplete oxidative addition) .

Case Study : Substituting triethoxy(3-methoxyphenyl)silane with p-tolylsilane reduced yield from 93% to 76% due to steric hindrance .

Q. How should researchers resolve contradictions in spectroscopic data for aryl iodobenzoate derivatives?

Methodological Answer:

- NMR Discrepancies : Meta-substitution patterns cause complex splitting. Compare with literature data for methyl/ethyl analogs (e.g., δ 8.28 ppm for meta-protons in biphenyl derivatives) .

- IR Ambiguities : Differentiate ester vs. carboxylic acid impurities by absence of O-H stretches (~3000 cm⁻¹) .

- Quantitative Validation : Cross-check purity via independent methods (e.g., HPLC vs. elemental analysis) .